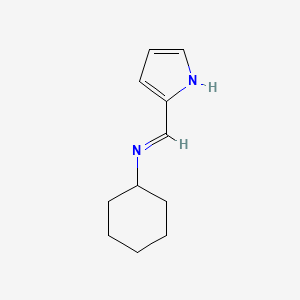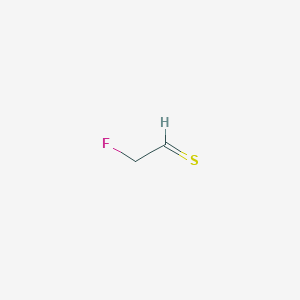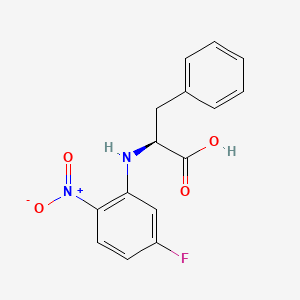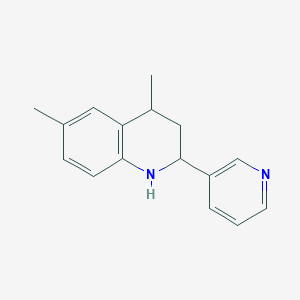
14-(Benzyloxy)tetradecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(Benzyloxy)tetradecanal is an organic compound with the molecular formula C21H34O2 It is a derivative of tetradecanal, where a benzyloxy group is attached to the 14th carbon of the tetradecanal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Benzyloxy)tetradecanal typically involves the reaction of tetradecanal with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of the benzyloxy ether under mild conditions . The reaction is usually carried out in an organic solvent such as toluene or trifluoro-toluene, and the product is purified through standard techniques like filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
14-(Benzyloxy)tetradecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 14-(Benzyloxy)tetradecanoic acid.
Reduction: 14-(Benzyloxy)tetradecanol.
Substitution: Various substituted tetradecanal derivatives depending on the nucleophile used.
科学的研究の応用
14-(Benzyloxy)tetradecanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 14-(Benzyloxy)tetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. The benzyloxy group can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Tetradecanal: The parent compound, which lacks the benzyloxy group.
Myristaldehyde: Another name for tetradecanal, commonly used in the fragrance industry.
Uniqueness
14-(Benzyloxy)tetradecanal is unique due to the presence of the benzyloxy group, which imparts different chemical properties and reactivity compared to its parent compound, tetradecanal. This modification can enhance its utility in various applications, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
286854-05-5 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC名 |
14-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c22-18-14-9-7-5-3-1-2-4-6-8-10-15-19-23-20-21-16-12-11-13-17-21/h11-13,16-18H,1-10,14-15,19-20H2 |
InChIキー |
CMTJYRZMUYYKAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)
